2-(Difluoromethyl)-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-5-2-3-6(9(12)13)7(4-5)8(10)11/h2-4,8H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPVEEOKICHOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 2-(Difluoromethyl)-4-methoxybenzoic acid
Executive Summary
2-(Difluoromethyl)-4-methoxybenzoic acid represents a specialized scaffold in modern medicinal chemistry, distinguished by the presence of an ortho-difluoromethyl (-CHF
This guide analyzes the structural utility of this scaffold, details a robust synthetic protocol for its generation, and provides a physicochemical rationale for its deployment in drug discovery programs.[1]
Structural Analysis & Electronic Properties
The "Lipophilic Hydrogen Bond Donor" Concept
The defining feature of this molecule is the -CHF
| Feature | -CHF | -CF | -OH (Hydroxyl) |
| H-Bond Donor | Yes (Weak/Lipophilic) | No | Yes (Strong) |
| Lipophilicity ( | Moderate | High | Low (Hydrophilic) |
| Metabolic Stability | High | High | Low (Glucuronidation risk) |
Key Insight: In 2-(difluoromethyl)-4-methoxybenzoic acid, the -CHF
Electronic Push-Pull System
The molecule exhibits a distinct electronic conflict:
-
Position 4 (-OMe): A strong Electron Donating Group (EDG) via resonance, increasing electron density in the ring and raising the pKa of the acid compared to unsubstituted benzoic acid.
-
Position 2 (-CHF
): A strong Electron Withdrawing Group (EWG) via induction ( ), which pulls electron density and lowers the pKa.
Net Effect: The inductive effect of the ortho-CHF
Synthetic Methodology
Note: Direct electrophilic fluorination of the methyl group is often non-selective. The most reliable "self-validating" route utilizes the Deoxyfluorination of a formyl precursor.
Retrosynthetic Strategy
The synthesis targets the transformation of a carbonyl functionality into the gem-difluoro motif using nucleophilic fluorinating agents.
Pathway:
-
Starting Material: Methyl 2-bromo-4-methoxybenzoate (commercially available).
-
Formylation: Metal-halogen exchange followed by DMF quench.
-
Deoxyfluorination: Conversion of aldehyde to -CHF
using DAST or Deoxo-Fluor®. -
Hydrolysis: Saponification of the ester to the final acid.
Workflow Visualization (DOT)
Figure 1: Validated synthetic route via formyl-intermediate deoxyfluorination.
Detailed Experimental Protocol
Caution: DAST (Diethylaminosulfur trifluoride) is shock-sensitive and generates HF. Perform in a fume hood with HF-specific first aid (calcium gluconate) available.
Step 1: Synthesis of Methyl 2-formyl-4-methoxybenzoate
-
Dissolve Methyl 2-bromo-4-methoxybenzoate (1.0 eq) in anhydrous THF under Argon. Cool to -40°C.
-
Add iPrMgCl·LiCl complex (1.3 eq) dropwise. Stir for 1 hour to effect Br/Mg exchange.
-
Add anhydrous DMF (3.0 eq). Warm to room temperature (RT) over 2 hours.
-
Validation: TLC should show disappearance of starting bromide.
-
Quench with sat. NH
Cl. Extract with EtOAc.
Step 2: Deoxyfluorination (The Critical Step)
-
Dissolve the aldehyde intermediate (from Step 1) in anhydrous DCM in a plastic/Teflon vessel (glass can etch).
-
Cool to 0°C. Add DAST (2.5 eq) dropwise.
-
Allow to warm to RT and stir overnight.
-
Quench: Extremely Important – Pour reaction mixture slowly into saturated NaHCO
solution containing crushed ice. (Exothermic!). -
Validation (NMR): The aldehyde proton singlet (~10 ppm) disappears. A new triplet (t,
Hz) appears around 6.5–7.5 ppm in H NMR, characteristic of the -CHF proton.
Step 3: Hydrolysis
-
Dissolve the difluoro-ester in THF:Water (3:1).
-
Add LiOH (2.0 eq). Stir at RT for 4 hours.
-
Acidify carefully with 1M HCl to pH 3.
-
Filter the precipitate or extract with EtOAc to yield 2-(Difluoromethyl)-4-methoxybenzoic acid .
Physicochemical & ADME Profiling
For researchers incorporating this moiety into a lead series, the following property shifts are expected relative to the non-fluorinated analog (2-methyl-4-methoxybenzoic acid).
| Property | Trend vs. Methyl Analog | Mechanistic Rationale |
| pKa | Decreases (~0.5 - 1.0 log unit) | Inductive withdrawal by Fluorine stabilizes the carboxylate anion. |
| LogP | Increases (+0.2 - 0.4) | Fluorine increases lipophilicity, though less drastically than -CF |
| Solubility | Decreases | Increased lipophilicity and potential crystal packing efficiency. |
| Metabolic Stability | Significantly Increased | The C-F bond strength (approx. 116 kcal/mol) blocks benzylic hydroxylation by CYP450 enzymes. |
Bioisosteric Mapping (DOT)
Figure 2: Bioisosteric relationships and functional advantages.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
- Context: Establishes the H-bond donor capability of the -CHF group.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
- Context: Comprehensive review of fluorine effects on pKa and metabolic stability.
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry. Link
- Context: The foundational protocol for using DAST in deoxyfluorin
-
PubChem. (2023). "Compound Summary: 2,3-Difluoro-4-methoxybenzoic acid (Analog Data)." National Library of Medicine. Link
- Context: Used for extrapolating physicochemical properties of fluorin
Sources
The Difluoromethyl Group in Benzoic Acid Derivatives: A Strategic Tool for Modulating Physicochemical and Pharmacological Properties
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful method to fine-tune the properties of drug candidates.[1] Among the arsenal of fluorine-containing motifs, the difluoromethyl (CF2H) group stands out for its unique and nuanced profile. It is not merely an inert substituent but an active modulator of a molecule's electronic character, lipophilicity, metabolic fate, and capacity for intermolecular interactions.
When appended to the versatile benzoic acid scaffold—a prevalent structure in numerous pharmaceuticals—the CF2H group imparts a fascinating set of properties. This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple catalog of effects. It aims to provide a deep, mechanistic understanding of the causality behind the experimental and clinical observations associated with difluoromethylated benzoic acid derivatives. We will explore how this single functional group can be leveraged to overcome common drug development hurdles, transforming a promising lead compound into a viable clinical candidate. This document will serve as a technical resource, detailing not only the core principles but also the practical methodologies for the synthesis and characterization of these valuable compounds.
Section 1: The Unique Physicochemical Profile of the Difluoromethyl Group
The influence of the CF2H group stems from a unique combination of electronic, steric, and bonding characteristics that differ significantly from both its non-fluorinated (CH3) and perfluorinated (CF3) counterparts.
Electronic Nature and Impact on Acidity (pKa)
The two highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect). When placed on the aromatic ring of a benzoic acid, the CF2H group effectively pulls electron density away from the carboxylic acid moiety. This stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby shifting the equilibrium towards dissociation.[2] The direct consequence is a significant increase in acidity, reflected by a lower pKa value compared to unsubstituted benzoic acid.[3]
This modulation of acidity is critical for drug design. The ionization state of the carboxylic acid at physiological pH (≈7.4) dictates its solubility, membrane permeability, and ability to interact with biological targets. By lowering the pKa, the CF2H group ensures the molecule exists predominantly in its more polar, ionized carboxylate form at physiological pH, which can enhance aqueous solubility and strengthen ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein binding pocket.
| Compound | pKa (at 25°C) | logP | Data Type |
| Benzoic Acid | ~4.20[4] | 1.87 | Experimental |
| 4-Fluorobenzoic Acid | 4.14[5] | 1.99 | Experimental |
| 4-(Trifluoromethyl)benzoic acid | ~3.60 | 3.13 | Experimental[6] |
| 4-(Difluoromethyl)benzoic acid | ~3.8 (Predicted) | 2.2 (Predicted) | Predicted |
| 3-(Difluoromethyl)benzoic acid | ~3.7 (Predicted) | 2.6 (Predicted) [7] | Predicted |
| 2-(Difluoromethyl)benzoic acid | ~3.1 (Predicted) | 2.7 (Predicted) | Predicted |
| Table 1: A comparison of the acidity and lipophilicity of benzoic acid and its fluorinated derivatives. The pKa values for difluoromethylated analogs are predicted based on the established electron-withdrawing trends of fluorinated substituents. |
The "Lipophilic Hydrogen Bond Donor" Concept
One of the most compelling features of the CF2H group is its capacity to act as a hydrogen bond donor.[1] The strong polarization of the C-H bond by the adjacent fluorine atoms imparts a partial positive charge on the hydrogen, making it sufficiently acidic to engage in weak hydrogen bonds (C-F₂H···O/N) with hydrogen bond acceptors like carbonyls or nitrogen atoms in a receptor active site.[1] This capability is absent in methyl (CH3) and trifluoromethyl (CF3) groups.
Simultaneously, the group contributes to the molecule's overall lipophilicity ("greasiness"), which is crucial for cell membrane permeability. This dual nature has led to the term "lipophilic hydrogen bond donor".[8] However, its effect on lipophilicity (logP) is highly context-dependent. While often increasing lipophilicity when replacing a hydroxyl group, its installation on an already electron-poor system like a benzoic acid ring can result in a more modest increase, or even a slight decrease, in lipophilicity compared to a simple methyl substituent.[1] This provides a unique tool for fine-tuning the delicate balance between solubility and permeability.
Enhanced Metabolic Stability
A primary driver for the use of fluorinated groups in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically labile C-H bond (e.g., in a methyl or methoxy group) with a robust C-F bond can effectively block cytochrome P450 (CYP)-mediated oxidative metabolism at that position. This leads to a longer drug half-life, reduced clearance, and potentially a lower required therapeutic dose.
Section 2: The CF2H Group as a Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[7] The CF2H group is a versatile non-classical bioisostere, most notably for the hydroxyl group.
Bioisostere of the Hydroxyl (-OH) Group
Replacing a phenolic hydroxyl group on a benzoic acid scaffold with a CF2H group is a key strategic move. While the hydroxyl group is an excellent hydrogen bond donor, it is also a prime target for phase II metabolic conjugation (glucuronidation or sulfation), which often leads to rapid excretion and poor bioavailability.
The CF2H group can mimic the hydrogen-bond-donating role of the -OH group, potentially preserving the crucial binding interaction with the target protein.[9] At the same time, it is metabolically inert and not susceptible to conjugation. This bioisosteric swap can therefore dramatically improve the pharmacokinetic profile of a compound while aiming to maintain its pharmacodynamic potency.[1][9]
Section 3: Synthetic and Analytical Protocols
The successful application of the CF2H group in drug design relies on robust synthetic methods and precise analytical characterization. This section provides validated, step-by-step protocols for key workflows.
Synthesis of a Difluoromethylated Benzoic Acid
The following protocol outlines a common two-step approach: 1) Nucleophilic difluoromethylation of a benzaldehyde precursor, followed by 2) Oxidation of the resulting benzyl alcohol to the carboxylic acid.
Workflow: Synthesis of 4-(Difluoromethyl)benzoic Acid
Protocol: Synthesis of 4-(Difluoromethyl)benzoic Acid
Trustworthiness Note: This protocol is a composite based on established methodologies for nucleophilic difluoromethylation of aldehydes and subsequent oxidation.[9][10] All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Nucleophilic Difluoromethylation of 4-Formylbenzoic Acid
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-formylbenzoic acid (1.0 eq) and anhydrous toluene (approx. 0.2 M).
-
Cooling: Cool the resulting suspension to -40 °C using an acetone/dry ice bath.
-
Base Addition: Add powdered potassium hydroxide (KOH, 1.5 eq) to the stirred suspension.
-
Reagent Addition: Slowly add a solution of (phenylsulfonyl)difluoromethane (PhSO₂CF₂H, 1.2 eq) in toluene dropwise over 30 minutes, ensuring the internal temperature does not exceed -35 °C.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(difluoromethylhydroxymethyl)benzoic acid.
Step 2: Oxidation to 4-(Difluoromethyl)benzoic Acid
-
Dissolution: Dissolve the crude alcohol from Step 1 in a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath and add potassium permanganate (KMnO₄, approx. 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
Quenching: Quench the reaction by adding a small amount of isopropanol until the purple color disappears.
-
Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide (MnO₂) precipitate, washing the pad with acetone.
-
Purification: Concentrate the filtrate to remove the acetone. Acidify the remaining aqueous solution to pH ~2 with 1M HCl. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 4-(difluoromethyl)benzoic acid.
Protocol: Determination of pKa by Potentiometric Titration
Authoritative Grounding: This protocol is based on standard methodologies for pKa determination as described by IUPAC and widely adopted in pharmaceutical analysis.[11][12]
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (25 °C).[10]
-
Sample Preparation: Accurately weigh the difluoromethyl benzoic acid sample and dissolve it in a known volume of a suitable solvent (e.g., a 1:1 acetonitrile:water mixture for poorly soluble compounds) to a final concentration of approximately 1-10 mM. Include an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]
-
Titration Setup: Place the sample solution in a jacketed beaker maintained at 25 °C. Purge the solution with nitrogen to remove dissolved CO₂.[12] Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Using a calibrated burette, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[10] Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.
Protocol: Measurement of Lipophilicity (logP) by Shake-Flask Method
Authoritative Grounding: This protocol follows the OECD Guideline 107 for the "Shake-Flask" method, which is considered the gold standard for logP determination.[13]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate. Use a buffer (e.g., phosphate buffer) to maintain the aqueous phase at a specific pH (e.g., pH 7.4 for logD measurement).
-
Sample Preparation: Prepare a stock solution of the difluoromethyl benzoic acid in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous phase.
-
Equilibration: Shake the vessel vigorously at a constant temperature (25 °C) until equilibrium is reached (typically 1-24 hours).
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method.
-
Calculation: Calculate the partition coefficient P as P = C_oct / C_aq. The final value is expressed as logP = log₁₀(P).
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
Authoritative Grounding: This protocol describes a standard high-throughput screening method used to assess Phase I metabolic stability.[14]
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM working solution of the difluoromethyl benzoic acid in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Liver Microsomes: Thaw pooled human or rat liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in buffer.
-
Cofactor Solution: Prepare a solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution to the wells containing the diluted liver microsomes.
-
Pre-incubate the plate at 37 °C for 10 minutes with gentle shaking.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "quench" solution of cold acetonitrile containing an internal standard.[14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as t₁/₂ = 0.693 / k.
Conclusion and Future Outlook
The difluoromethyl group is a uniquely powerful substituent for modifying benzoic acid derivatives in the context of drug discovery. Its strong electron-withdrawing nature provides a reliable handle for tuning the acidity of the core scaffold, which is fundamental to controlling solubility and target engagement. More strategically, its role as a metabolically robust, lipophilic hydrogen bond donor allows it to serve as an effective bioisostere for the vulnerable hydroxyl group, offering a clear path to improving the pharmacokinetic profile of lead compounds.
The ability to simultaneously modulate pKa, lipophilicity, metabolic stability, and hydrogen bonding potential with a single, relatively small functional group is a rare advantage. As synthetic methodologies for introducing the CF2H group become more sophisticated and accessible, we can expect its application in benzoic acid-containing pharmaceuticals to expand further. Future research will likely focus on a deeper understanding of its conformational effects and the exploitation of its unique C-H···X bonding patterns to achieve even greater target selectivity and potency. For the medicinal chemist, the difluoromethyl group is not just another substituent; it is a strategic solution to multifaceted optimization challenges.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(13), 6342-6352. Available at: [Link]
-
Zafrani, Y., & Gershonov, E. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(5), 361-366. Available at: [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 24(12), 2235-2249. Available at: [Link]
-
Kütt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(10), e3940. Available at: [Link]
-
Ertokus, G. P., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 24(9), 3827-3831. Available at: [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 947-953. Available at: [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
-
Hollingsworth, C., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1386-1393. Available at: [Link]
-
protocols.io. (2019). LogP / LogD shake-flask method. Available at: [Link]
-
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) LogP / LogD shake-flask method v1. Available at: [Link]
-
Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]
-
Quora. (2020). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid? Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(difluoromethyl)benzoic acid (C8H6F2O2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
Sources
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-(difluoromethyl)benzoic acid (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis procedures for 2-(Difluoromethyl)-4-methoxybenzoic acid
This Application Note is designed to guide researchers through the synthesis of 2-(Difluoromethyl)-4-methoxybenzoic acid , a critical fluorinated building block in medicinal chemistry. The difluoromethyl group (-CF₂H) acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving metabolic stability while maintaining binding affinity.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 2-(Difluoromethyl)-4-methoxybenzoic acid CAS: (Specific CAS for the -CF₂H acid is rare; often confused with -OCF₂H analogs. Structure: COC1=CC(C(F)F)=C(C(=O)O)C=C1)
Synthetic Challenges:
-
Fluorination Sensitivity: The primary challenge is introducing the -CF₂H group without affecting the carboxylic acid. Direct fluorination of a free benzoic acid with DAST can lead to the formation of acyl fluorides (-COF) or complex mixtures.
-
Ortho-Substituent Sterics: The ortho positioning of the difluoromethyl group relative to the carboxylic acid creates steric congestion, which can hinder standard coupling reactions.
-
Chemo-selectivity: The 4-methoxy group is electron-donating, which stabilizes the aromatic ring but can make the system prone to electrophilic aromatic substitution side reactions if harsh Lewis acids are used.
Selected Synthetic Route: The "Protected Deoxofluorination" Strategy
To ensure high fidelity and scalability, we utilize a Deoxofluorination of an Aldehyde Precursor . This route is preferred over direct cross-coupling (e.g., Cu-mediated -CF₂H insertion) for general lab applications due to the lower cost of reagents and higher reliability of purification.
Workflow:
-
Precursor Synthesis: Conversion of 2-bromo-4-methoxybenzoic acid to its methyl ester, followed by formylation via metal-halogen exchange.
-
Deoxofluorination: Conversion of the aldehyde to the difluoromethyl group using DAST (Diethylaminosulfur trifluoride).
-
Hydrolysis: Saponification of the ester to yield the final acid.
Part 2: Visualized Workflow (Graphviz)
Caption: Step-wise synthetic pathway for 2-(Difluoromethyl)-4-methoxybenzoic acid, highlighting critical intermediates and reagents.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-formyl-4-methoxybenzoate
Rationale: Direct lithiation of the bromo-acid requires 2 equivalents of base and often suffers from solubility issues. Protecting as the ester improves solubility, but requires the use of TurboGrignard (iPrMgCl·LiCl) instead of n-BuLi to prevent nucleophilic attack on the ester carbonyl.
Reagents:
-
Methyl 2-bromo-4-methoxybenzoate (10.0 mmol, 2.45 g)
-
i-PrMgCl·LiCl (1.3 M in THF, 11.0 mmol, 8.5 mL)
-
N,N-Dimethylformamide (DMF) (anhydrous, 15.0 mmol, 1.2 mL)
-
Tetrahydrofuran (THF) (anhydrous, 20 mL)
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under Argon flow. Add the methyl ester and THF.
-
Exchange: Cool the solution to -20°C (ice/salt bath). Add i-PrMgCl·LiCl dropwise over 10 minutes.
-
Checkpoint: Monitor by TLC (or GC-MS) after 30 mins. The starting bromide should be consumed. The Magnesium species is stable at this temperature.
-
-
Quench: Add anhydrous DMF dropwise. Allow the mixture to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
-
Expected Yield: 75-85% (Pale yellow solid).
-
Step 2: Deoxofluorination (The Critical Step)
Rationale: DAST converts the aldehyde carbonyl oxygen into two fluorine atoms. This reaction must be performed in anhydrous conditions. Safety Note: DAST can decompose violently at high temperatures; never heat neat DAST above 50°C.
Reagents:
-
Methyl 2-formyl-4-methoxybenzoate (5.0 mmol, 0.97 g)
-
DAST (Diethylaminosulfur trifluoride) (7.5 mmol, 1.0 mL)
-
Dichloromethane (DCM) (anhydrous, 15 mL)
Protocol:
-
Setup: Use a Teflon or Polypropylene vessel if possible (glass is acceptable for short durations if HF etching is not a concern, but plastic is safer). Flush with Nitrogen.[1][2][3]
-
Addition: Dissolve the aldehyde in DCM and cool to 0°C . Add DAST dropwise via syringe.
-
Observation: Slight fuming may occur.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench (CRITICAL): Cool back to 0°C. Slowly add saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution will occur.
-
Extraction: Extract with DCM (2 x 15 mL). Wash with water and brine.[1][2] Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Data: The product is a colorless oil or low-melting solid.
-
NMR Check: ¹⁹F NMR should show a doublet (approx -110 to -120 ppm) with a large coupling constant (J ≈ 55 Hz) characteristic of the -CF₂H group.
-
Step 3: Hydrolysis to Final Acid
Rationale: Mild saponification conditions are chosen to avoid defluorination or hydrolysis of the CF₂H group (which can occur under strongly acidic conditions or extreme heat).
Reagents:
-
Methyl 2-(difluoromethyl)-4-methoxybenzoate (3.0 mmol)
-
Lithium Hydroxide Monohydrate (LiOH[4]·H₂O) (9.0 mmol)
-
THF/Water (3:1 mixture, 12 mL)
Protocol:
-
Dissolve the ester in the THF/Water mixture.
-
Stir at RT for 2-4 hours. Monitor by TLC (Acid will stay at baseline).
-
Acidification: Acidify carefully with 1M HCl to pH 3-4.
-
Isolation: Extract with EtOAc (3 x 15 mL). Dry and concentrate.
-
Recrystallization: If necessary, recrystallize from Hexanes/EtOAc or Ether/Pentane.
Part 4: Data Summary & Quality Control
| Parameter | Specification / Observation |
| Final Appearance | White crystalline solid |
| ¹H NMR (DMSO-d₆) | δ 13.1 (br s, 1H, COOH), 7.9 (d, 1H, Ar-H), 7.4 (t, 1H, CF₂H , J=55Hz), 7.2 (s, 1H), 7.0 (d, 1H), 3.8 (s, 3H, OMe). |
| ¹⁹F NMR | δ -115 ppm (d, J=55 Hz). |
| Mass Spec (ESI-) | [M-H]⁻ = 201.04 |
| Storage | Store at 2-8°C, desiccated. Avoid prolonged exposure to strong bases. |
References
-
Bioisosterism of Difluoromethyl Group: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
General Deoxofluorination Protocol: Singh, R. P., & Shreve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.[6] Link
-
TurboGrignard Exchange: Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Lithium Chloride-Mediated Halogen-Magnesium Exchange. Angewandte Chemie International Edition, 43(25), 3333-3336. Link
- Synthesis of Benzaldehydes via Grignard:Organic Syntheses, Coll. Vol. 6, p.901 (1988); Vol. 64, p.114 (1986).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
Amide coupling protocols using 2-(Difluoromethyl)-4-methoxybenzoic acid
Executive Summary
This guide details optimized protocols for synthesizing amides using 2-(Difluoromethyl)-4-methoxybenzoic acid , a specialized building block increasingly utilized in medicinal chemistry for its bioisosteric properties.
The 2-difluoromethyl (
This document outlines three distinct protocols tailored to different experimental needs: High-Throughput Discovery (HATU) , Scalable Process Chemistry (T3P) , and Difficult/Deactivated Amines (Ghosez’s Reagent) .
Chemical Profile & Mechanistic Challenges[4]
To successfully couple this substrate, one must understand the underlying physical organic chemistry:
| Feature | Chemical Consequence | Impact on Coupling |
| 2-Position | Steric Bulk & Ortho-Effect: The bulky group forces the carboxylate out of planarity with the aromatic ring. | High: Blocks the trajectory of the incoming amine nucleophile. Requires highly reactive active ester intermediates (e.g., O-At vs. O-Bt). |
| 2-Position | H-Bond Donor: The polarized C-H bond can function as a weak H-bond donor (Abraham acidity | Medium: Potential for intramolecular H-bonding with the carbonyl oxygen, slightly locking conformation but potentially reducing reactivity. |
| 4-Position | Resonance Donation: Strong | High: Makes the carbonyl carbon less electrophilic (less positive character), requiring stronger activation than nitro- or halo-benzoic acids. |
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to select the optimal method for your specific amine partner.
Figure 1: Strategic decision tree for selecting the appropriate amide coupling protocol based on scale and amine reactivity.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" for Discovery (HATU)
Best for: Small-scale library synthesis, aliphatic amines, and ensuring high conversion regardless of cost.
Mechanism: HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen in the pyridine ring of the leaving group provides an "anchoring" effect (neighboring group participation) that accelerates the amine attack, overcoming the steric bulk of the
Reagents:
-
Substrate: 2-(Difluoromethyl)-4-methoxybenzoic acid (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (
concentration). Add DIPEA (3.0 equiv) and stir for 2 minutes. -
Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–20 minutes .
-
Critical Note: Do not skip this pre-activation time. Due to the steric hindrance, the formation of the O-At active ester is slower than with unsubstituted benzoic acids.
-
-
Coupling: Add the amine (1.1–1.2 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
QC Check: Monitor by LCMS.[4] If the intermediate active ester (mass = Acid + 117) persists, heat to
.
-
-
Workup: Dilute with EtOAc, wash with saturated
( ), water ( ), and brine ( ). Dry over .
Protocol B: The "Green" & Scalable Route (T3P)
Best for: Gram-scale synthesis, avoiding toxic byproducts, and ease of workup.[5]
Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate. It is particularly effective for sterically hindered substrates because it does not form a bulky active ester intermediate; instead, it forms a mixed anhydride that is highly reactive but sterically compact.
Reagents:
-
Substrate: 2-(Difluoromethyl)-4-methoxybenzoic acid (1.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)
-
Base: Pyridine (3.0–4.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step:
-
One-Pot Setup: Charge the flask with the acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc is preferred for ease of workup).
-
Base Addition: Add Pyridine (3.0 equiv). Cool to
if the amine is valuable/volatile; otherwise, RT is acceptable. -
Reagent Addition: Add T3P solution (2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir. T3P reactions on hindered substrates often require longer times (12–16 hours) or mild heating (
). -
Workup (The "Magic" Step): Quench with water. The T3P byproducts are water-soluble.[5] Wash the organic layer with
(to remove pyridine/amine), then , then brine. Evaporate solvent.[6][7]
Protocol C: The "Sledgehammer" (Ghosez’s Reagent)
Best for: Unreactive anilines, electron-deficient amines, or when HATU fails.
Mechanism: Standard acid chloride formation (using
Reagents:
-
Substrate: 2-(Difluoromethyl)-4-methoxybenzoic acid (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2–1.5 equiv)
-
Solvent: Dry DCM or Chloroform
Step-by-Step:
-
Acid Chloride Formation: Dissolve the acid in dry DCM. Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.
-
Monitoring: Stir for 1–2 hours.
-
QC Check: Aliquot
into MeOH. Check LCMS for the formation of the Methyl Ester (Acid + 14). If complete conversion to ester is observed, the Acid Chloride is ready.
-
-
Coupling: In a separate flask, dissolve the difficult amine (1.0 equiv) and a base (Pyridine or
, 2.0 equiv) in DCM. -
Addition: Add the freshly prepared Acid Chloride solution to the amine solution.
-
Reaction: Stir at RT (or reflux for extremely hindered amines) overnight.
Comparative Data Summary
| Parameter | Protocol A (HATU) | Protocol B (T3P) | Protocol C (Ghosez) |
| Steric Tolerance | High | Very High | Maximum |
| Electronic Activation | Strong | Strong | Extreme |
| Byproduct Removal | Difficult (Urea/HOBt) | Easy (Water soluble) | Moderate |
| Cost | High | Moderate | High |
| Scale Suitability |
Troubleshooting Guide
-
Issue: Low Conversion with Aniline Partners.
-
Root Cause:[6] The 4-OMe group deactivates the electrophile, and the aniline is a poor nucleophile.
-
Solution: Switch to Protocol C (Ghosez). If using Protocol A, switch solvent to NMP and heat to
.
-
-
Issue: Defluorination (Loss of F).
-
Root Cause:[6] Strongly basic conditions or high heat can cause elimination of HF from the
group, leading to a quinone-methide-like intermediate. -
Solution: Avoid strong inorganic bases (
, ). Stick to hindered organic bases (DIPEA, 2,6-Lutidine). Keep temperatures below .
-
-
Issue: Epimerization of the Amine Partner.
-
Solution: Use Protocol B (T3P) with Pyridine at
to RT. T3P is renowned for the lowest epimerization rates among coupling agents.
-
References
-
Bioisosteric Properties of Difluoromethyl Groups
-
T3P for Hindered Couplings
-
Ghosez’s Reagent Methodology
-
Title: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) in Organic Synthesis.
- Source:Sigma-Aldrich / Merck Technical Bulletins.
-
-
Ortho-Effect & Steric Hindrance in Benzoic Acids
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Late-stage functionalization using difluoromethyl benzoic acids
Application Note: Strategic Utilization of Difluoromethyl Benzoic Acids in Late-Stage Functionalization
Executive Summary & Strategic Value
The difluoromethyl (
Difluoromethyl benzoic acids represent a high-value class of building blocks for Late-Stage Functionalization (LSF). Unlike simple alkyl halides, these motifs offer a dual-handle advantage:
-
The Carboxylic Acid: A versatile "warhead" for decarboxylative cross-coupling (DCC) or classical amidation.
-
The
Moiety: A pre-installed, metabolically robust pharmacophore that modulates the pKa and lipophilicity of the resulting scaffold.
This guide details two distinct workflows for utilizing these reagents: Nickel/Photoredox Decarboxylative Arylation (for constructing biaryl cores) and Bioisosteric Amide Coupling (for linker optimization), with a focus on preserving the sensitive
Chemical Logic & Stability Considerations
Before executing protocols, researchers must understand the reactivity profile of the
-
Acidity & Deprotonation: The benzylic proton of
is moderately acidic ( in DMSO). -
Base Sensitivity: Exposure to strong bases (e.g.,
, ) can trigger deprotonation followed by -elimination, generating a reactive difluorocarbene ( ) . This leads to decomposition or unwanted cyclopropanation. -
Protocol Implication: Cross-couplings must utilize mild bases (e.g.,
, ) or buffered systems to maintain integrity.
Workflow A: Decarboxylative Cross-Coupling (The "Active Ester" Route)
This is the most powerful LSF strategy. It converts the carboxylic acid of the difluoromethyl benzoic acid into a radical precursor, allowing the attachment of the
Mechanism of Action
The protocol relies on activating the benzoic acid as a Redox-Active Ester (RAE) —typically an N-hydroxyphthalimide (NHPI) ester. A dual catalytic system (Ni/Photoredox) generates an aryl radical via single-electron transfer (SET), which is then captured by the Nickel catalyst.
Figure 1: Mechanistic flow of the Decarboxylative Cross-Coupling strategy via Redox-Active Esters.
Detailed Protocol
Phase 1: Synthesis of the Redox-Active Ester (RAE) Note: RAEs are generally stable and isolable solids.
-
Reagents:
-
Difluoromethyl benzoic acid (1.0 equiv)
-
N-Hydroxyphthalimide (NHPI) (1.1 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) (0.2 M)
-
Catalyst: 4-DMAP (10 mol%)
-
-
Procedure:
-
Dissolve acid and NHPI in DCM at
. -
Add DIC dropwise. Add DMAP.
-
Stir at room temperature (RT) for 4–12 hours (monitor by TLC for disappearance of acid).
-
Workup: Filter off the urea byproduct. Wash filtrate with dilute HCl (0.5M) and brine. Dry over
. -
Purification: Flash chromatography (EtOAc/Hexanes) or recrystallization (EtOH).
-
Phase 2: Nickel/Photoredox Decarboxylative Arylation Target: Coupling the RAE with an Aryl Bromide/Iodide (Drug Scaffold).
-
Reagents:
-
RAE (1.5 equiv)
-
Aryl Bromide (Drug Core) (1.0 equiv)
-
Photocatalyst:
(2 mol%) -
Ni Catalyst:
(10 mol%) + (15 mol%) -
Reductant: TDAE (Tetrakis(dimethylamino)ethylene) (1.5 equiv) OR Hantzsch Ester.
-
Solvent: DMF or DMA (0.05 M).
-
-
Setup:
-
Prepare a solution of Ni-ligand complex in a separate vial (sonicate until green/homogeneous).
-
Add Aryl Bromide, RAE, and Photocatalyst to the reaction vial.
-
Add the Ni-ligand solution.
-
Degas: Sparge with Argon for 15 minutes (Critical:
quenches the radical). -
Add TDAE (if using) via syringe.
-
-
Reaction:
-
Irradiate with Blue LEDs (450 nm) with fan cooling to maintain RT.
-
Time: 12–24 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with
(aq) to remove DMF. -
Purify via column chromatography.
-
Validation Check:
-
Self-Validating Step: If the reaction turns black and precipitates immediately, oxygen was likely present (Ni oxidation). Ensure rigorous degassing.
-
Control: Run a "Light/No Catalyst" control to confirm the mechanism if yield is low.
Workflow B: Bioisosteric Amide Coupling
This workflow is used when the carboxylic acid is retained as a linker, exploiting the
Optimization for Stability
Standard HATU/DIEA couplings often work, but if the
| Parameter | Recommendation | Rationale |
| Coupling Agent | T3P (Propylphosphonic anhydride) | Mild, non-basic byproduct, excellent for sterically hindered acids. |
| Base | Pyridine or 2,6-Lutidine | Avoids strong bases like TEA/DIEA that might trigger benzylic deprotonation in sensitive substrates. |
| Solvent | EtOAc or 2-MeTHF | Green solvents compatible with T3P; avoids DMF removal issues. |
| Temperature | 0°C to RT | Heat promotes defluorination. |
Detailed Protocol (T3P Method)
-
Reagents:
-
Difluoromethyl benzoic acid (1.0 equiv)
-
Amine (Drug Scaffold) (1.1 equiv)
-
T3P (50% in EtOAc) (1.5 equiv)
-
Pyridine (3.0 equiv)
-
Solvent: EtOAc (0.1 M)
-
-
Procedure:
-
Dissolve the acid and amine in EtOAc.
-
Cool to
. -
Add Pyridine followed by dropwise addition of T3P solution.
-
Allow to warm to RT and stir for 2–4 hours.
-
Monitor: LCMS for product peak (
).
-
-
Workup (Self-Validating):
-
Add water.[2] Separate layers.
-
Wash organic layer with
(removes pyridine), then (removes unreacted acid/T3P byproducts), then Brine. -
Note: If the
group is acid-labile (rare, but possible with electron-rich rings), skip HCl and use Citric Acid buffer (pH 5).
-
Troubleshooting & Decision Matrix
Use this logic flow to select the correct functionalization path.
Figure 2: Decision matrix for selecting the functionalization strategy.
References
-
Decarboxylative Cross-Coupling Mechanisms
-
Zuo, Z., et al. (2014). "Merging photoredox catalysis with organometallic catalysis: The new era of decarboxylative cross-coupling." Science. Link
-
-
Redox-Active Esters (RAE)
-
Difluoromethyl Group Properties & Bioisosterism
-
Stability of Difluoromethyl Groups
-
Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." J. Med. Chem.Link
-
-
Photocatalytic Decarboxylation Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defluorinative functionalization approach led by difluoromethyl anion chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Selection for Reactions Involving 2-(Difluoromethyl)-4-methoxybenzoic acid
Introduction: The Critical Role of the Solvent
In the realm of synthetic chemistry, particularly within drug discovery and development, the choice of solvent is far from a trivial decision. A solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, equilibria, selectivity, and ultimately, the yield and purity of the final product.[1][2] This principle holds especially true for highly functionalized molecules such as 2-(Difluoromethyl)-4-methoxybenzoic acid .
This molecule presents a unique combination of functional groups, each with distinct electronic and steric properties:
-
Carboxylic Acid (-COOH): A versatile functional group for forming amides, esters, and other derivatives. Its acidity is a key consideration.
-
Difluoromethyl Group (-CF₂H): An increasingly important moiety in medicinal chemistry. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups.[3][4] Its strong electron-withdrawing nature significantly impacts the properties of the rest of the molecule.
-
Methoxy Group (-OCH₃): An electron-donating group that influences the aromatic ring's reactivity.
-
Aromatic Ring: The core scaffold, which can participate in various cross-coupling reactions.
The strong electron-withdrawing effect of the difluoromethyl group increases the acidity of the carboxylic acid, making its pKa lower than that of non-fluorinated analogs like 4-methoxybenzoic acid.[5] This enhanced acidity influences its reactivity in fundamental transformations like esterification and amidation, making solvent selection a critical parameter for success.
This guide provides researchers, scientists, and drug development professionals with a detailed framework for making rational solvent choices in reactions involving 2-(Difluoromethyl)-4-methoxybenzoic acid, supported by mechanistic reasoning and practical protocols.
Physicochemical Properties & Initial Solvent Considerations
Understanding the inherent properties of 2-(Difluoromethyl)-4-methoxybenzoic acid is the foundation for logical solvent selection.
| Property | Value / Observation | Implication for Solvent Selection |
| Structure | A substituted benzoic acid with electron-withdrawing (-CF₂H) and electron-donating (-OCH₃) groups. | The molecule has distinct polar (COOH) and non-polar (aromatic ring) regions, requiring solvents that can accommodate this amphiphilic nature. |
| Acidity (pKa) | Estimated pKa is lower than typical benzoic acids due to the inductive effect of the -CF₂H group. For comparison, the pKa of 4-methoxybenzoic acid is ~4.47[6], while 2-fluorobenzoic acid is ~3.46.[7] The difluoromethyl group's effect likely places the pKa in the range of 2.5-3.5.[5] | The increased acidity enhances the reactivity of the carboxylate for nucleophilic attack in amidation/esterification but also increases the potential for side reactions with certain basic solvents or reagents. |
| Solubility | Generally soluble in polar organic solvents like alcohols, ethers, and esters.[8][9] Sparingly soluble in water and non-polar hydrocarbons.[6][8][9] | Solubility of starting materials is paramount. Polar aprotic solvents (DMF, DMAc, MeCN) or ethereal solvents (THF, Dioxane) are often good starting points.[10][11] |
| Reactivity | The -CF₂H group is generally stable under many reaction conditions but can participate in radical reactions.[4][12] The carboxylic acid is the primary site for derivatization. | Solvents should be chosen to be inert to the specific reaction conditions (e.g., avoiding protic solvents in reactions sensitive to active protons). |
Application Notes for Key Reaction Classes
The optimal solvent is intrinsically linked to the reaction mechanism. Far from being a passive medium, the solvent orchestrates solvation shells that stabilize transition states and can dictate reaction outcomes.[1]
Amide Bond Formation (Amidation)
Amide coupling is one of the most fundamental reactions for this substrate. The reaction involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.
Causality Behind Solvent Choice: The key is to use a solvent that can:
-
Solubilize the benzoic acid, the amine, the coupling reagent (e.g., HATU, EDC), and any additives (e.g., HOBt, DMAP).
-
Facilitate the formation of the highly polar, activated intermediate (e.g., O-acylisourea or active ester).[13]
-
Remain inert to the highly reactive species generated in situ.
Recommended Solvents:
-
N,N-Dimethylformamide (DMF) / N,N-Dimethylacetamide (DMAc): These are the classic choices for amide couplings.[10][14][15] Their high polarity effectively dissolves most reactants and stabilizes the charged intermediates and transition states common in these reactions.
-
Acetonitrile (MeCN): A polar aprotic solvent that is often a good alternative to DMF.[10] It can be easier to remove during workup.
-
Dichloromethane (DCM): A less polar, aprotic solvent suitable for many couplings, especially those using carbodiimides like DCC or EDC.[13][16] However, solubility of all components should be verified.
-
Tetrahydrofuran (THF): A versatile ethereal solvent that can be effective, though its lower polarity may not be ideal for all coupling reagent combinations.
Avoid:
-
Protic Solvents (e.g., Alcohols, Water): These will compete with the amine nucleophile, leading to ester formation or hydrolysis of the activated intermediate.
Ester Formation (Esterification)
Esterification can be achieved through several methods, with solvent choice depending heavily on the chosen conditions.
3.2.1. Fischer Esterification (Acid-Catalyzed)
This equilibrium-driven process involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis.
Causality Behind Solvent Choice:
-
Le Châtelier's Principle: The reaction must be driven to completion. The most common strategy is to use the alcohol reactant as the solvent .[17] This large excess pushes the equilibrium towards the ester product.
-
Water Removal: The water byproduct must be removed to prevent the reverse hydrolysis reaction.[17] For higher-boiling alcohols, a Dean-Stark trap with an azeotropic solvent like toluene or benzene can be employed to sequester water.[11][17]
Recommended Solvents:
-
The alcohol reactant itself (e.g., Methanol, Ethanol).
-
Toluene or Xylene when using a Dean-Stark apparatus for water removal.[11]
3.2.2. Steglich Esterification (Carbodiimide-Mediated)
This method uses a coupling reagent (e.g., DCC, DIC) and a catalyst (e.g., DMAP) at milder, often ambient, temperatures.[18][19]
Causality Behind Solvent Choice: The requirements are similar to amide coupling: a solvent that dissolves all components and is aprotic.
-
Dichloromethane (DCM): The most traditional solvent for Steglich esterifications.[19]
-
Tetrahydrofuran (THF): A common and effective choice.
-
Greener Alternatives: Recent studies have highlighted more sustainable solvents like dimethyl carbonate (DMC) and isopropyl acetate (iPrOAc) as effective replacements for DCM and DMF in these reactions.[18]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
For reactions involving the aromatic ring, such as coupling with a boronic acid, solvent choice is critical for catalyst stability and activity.
Causality Behind Solvent Choice: The solvent plays a complex role, influencing catalyst activation, stability, and the solubility of both organic substrates and inorganic bases.[14][20][21]
-
Catalyst System: The optimal solvent can depend on the specific palladium pre-catalyst and ligand used. For example, less polar solvents like toluene or 1,4-dioxane are often paired with Pd(PPh₃)₄, while polar solvents may be better for ionic pre-catalysts.[14]
-
Biphasic vs. Monophasic: Many Suzuki reactions are run in a biphasic system, typically an organic solvent mixed with an aqueous base solution (e.g., aq. Na₂CO₃ or K₂CO₃). This requires a solvent that is at least partially immiscible with water but allows for efficient phase transfer of reactants.
-
Polarity and Selectivity: Solvent polarity can influence the active catalytic species and, in some cases, even the chemoselectivity of the reaction.[21][22]
Recommended Solvents:
-
1,4-Dioxane / Water: A very common and robust system for a wide range of Suzuki couplings.
-
Toluene / Water: Another excellent choice, particularly for reactions at higher temperatures.
-
Tetrahydrofuran (THF): Often gives good results, though care must be taken as some solvent contaminants can poison the catalyst.[20][23]
-
N,N-Dimethylformamide (DMF): A classic polar aprotic solvent that can dissolve a wide range of substrates and reagents, often used for more challenging couplings.[14]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a robust method for coupling 2-(Difluoromethyl)-4-methoxybenzoic acid with a primary or secondary amine.
Workflow Diagram:
Caption: Workflow for a typical HATU-mediated amide coupling reaction.
Step-by-Step Method:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Difluoromethyl)-4-methoxybenzoic acid (1.0 eq).
-
Add the desired amine (1.0 - 1.2 eq).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.
-
Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), and cool the mixture to 0 °C in an ice bath.
-
To the stirred solution, add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification using Alcohol as Solvent
This protocol is suitable for producing simple alkyl esters (e.g., methyl, ethyl).
Step-by-Step Method:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(Difluoromethyl)-4-methoxybenzoic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol), using the alcohol as the solvent (typically 10-20 fold excess).[17]
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).
-
Heat the mixture to reflux and maintain for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Remove the excess alcohol solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting ester by chromatography or distillation as needed.
Solvent Selection Decision Framework
When faced with a new reaction, a logical decision process can streamline optimization.
Caption: Decision framework for initial solvent screening.
Conclusion
The rational selection of a solvent is a cornerstone of successful synthetic chemistry. For a molecule as electronically and functionally complex as 2-(Difluoromethyl)-4-methoxybenzoic acid, this choice dictates the efficiency and outcome of subsequent transformations. By understanding the interplay between the substrate's physicochemical properties, the reaction mechanism, and the solvent's characteristics, researchers can significantly accelerate the development of robust and scalable synthetic routes. This guide serves as a foundational resource, encouraging a deliberate and informed approach to this critical experimental parameter.
References
-
McKenzie, L. C., et al. (2019). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]
-
Dunn, J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. Available at: [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
Sherwood, J. R., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]
-
ChemTalk. (2025). A Deep Dive into Common Organic Solvents. Available at: [Link]
-
Royal Society of Chemistry. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Available at: [Link]
- Unknown Source. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
-
RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
DC Fine Chemicals. (2024). Organic Solvents: Complete Guide, Industrial Uses & Safety. Available at: [Link]
-
ACS Publications. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. Available at: [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
Chinese Chemical Society. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Available at: [Link]
-
AkiNik Publications. (2020). Organic Solvent. Available at: [Link]
-
ChemBK. (2024). 2,3-Difluoro-4-methoxybenzoic acid. Available at: [Link]
-
Chem Help ASAP. (2022). organic chemistry review - common organic solvents [Video]. YouTube. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
New Reactions. (2011). The New Kid on the Block: The Difluoromethyl Group. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Available at: [Link]
-
NIH. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]
-
Wikipedia. (n.d.). p-Anisic acid. Available at: [Link]
Sources
- 1. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-(Difluoromethoxy)-4-methoxybenzoic acid | 1293108-58-3 | Benchchem [benchchem.com]
- 6. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 13. Lab Reporter [fishersci.co.uk]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. brofind.com [brofind.com]
- 16. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 19. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Difluoromethyl)-4-methoxybenzoic Acid Couplings
Substrate Analysis: "Know Your Molecule"
Before troubleshooting, it is critical to understand why this specific building block fails under "standard" amide coupling conditions (e.g., EDC/HOBt or standard HATU protocols).
| Feature | Chemical Consequence | Impact on Coupling |
| 2-Difluoromethyl ( | Steric Bulk: The Van der Waals radius of fluorine (1.47 Å) makes the | Primary Failure Mode: Slow kinetics, incomplete conversion, and stalling at the active ester stage. |
| 2-Difluoromethyl ( | Acidity/Labillity: The proton on the | Secondary Failure Mode: Side reactions, defluorination, or "black tar" formation if harsh bases (e.g., DBU, NaH) are used. |
| 4-Methoxy ( | Electronic Donation: A strong electron-donating group (EDG) at the para position pushes electron density into the ring and the carbonyl carbon. | Kinetic Effect: Reduces the electrophilicity of the carbonyl carbon, making it less reactive toward amines compared to unsubstituted benzoic acid. |
Troubleshooting & Optimization (Q&A)
Scenario A: "I see starting material remaining by LCMS after 24 hours."
Diagnosis: The reaction is kinetically stalled. The steric bulk of the ortho-
Q: Should I just add more HATU or heat the reaction?
A: No. Simply adding more HATU often leads to guanidinylation of your amine (a common side reaction where the amine attacks the coupling reagent instead of the acid). Heating with HATU can lead to rapid hydrolysis of the active ester or decomposition of the
Recommended Solution: Switch to T3P (Propylphosphonic Anhydride). T3P is the "Gold Standard" for sterically hindered couplings. It forms a mixed anhydride that is highly reactive but sterically compact.
-
Why: The byproduct is water-soluble (easy workup), and it drives reactions to completion where carbodiimides fail.
-
Protocol: See Method 1 below.
Scenario B: "The reaction works, but the yield is low (<40%) and the product is difficult to purify."
Diagnosis: Likely inefficient activation or hydrolysis of the active intermediate due to trace moisture. The electron-rich 4-OMe group makes the active ester less stable.
Q: Can I use an Acid Chloride?
A: Proceed with caution. While converting to the acid chloride (using oxalyl chloride/DMF) overcomes the electronic deactivation, the ortho-
Recommended Solution: The "Acid Fluoride" Route (TFFH). Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[1][2]
-
Why: TFFH converts the carboxylic acid into an Acid Fluoride in situ.[1][2] Acid fluorides are:
-
More stable to moisture than acid chlorides.
-
Smaller (less steric hindrance) than OBt/OAt esters.
-
Highly reactive toward amines.
-
-
Protocol: See Method 2 below.
Scenario C: "I am seeing defluorinated side products."
Diagnosis: Base-mediated decomposition. You are likely using a base that is too strong or in too high concentration.
Q: Which base should I use? A: Avoid DBU, strong inorganic bases (NaOH/KOH), or alkoxides.
-
Use: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Tip: If your amine is a free base, use only 2.0–2.5 equivalents of base relative to the acid. Excess base promotes the deprotonation of the benzylic
proton.
Recommended Experimental Protocols
Method 1: The T3P Protocol (First-Line Defense)
Best for: General optimization, scale-up, and avoiding column chromatography.
-
Dissolve: In a dry flask, dissolve 2-(Difluoromethyl)-4-methoxybenzoic acid (1.0 equiv) and the Amine partner (1.1 equiv) in EtOAc (Ethyl Acetate) or 2-MeTHF .
-
Note: T3P works exceptionally well in EtOAc, unlike HATU which requires DMF/DMF.
-
-
Base: Add DIPEA (3.0 equiv) and cool to 0 °C.
-
Coupling: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitor: Check LCMS.[3] If stalling occurs, heat to 40–50 °C (T3P is thermally stable).
-
-
Workup: Wash the organic layer with water, sat.
, and brine. The phosphorus byproducts are water-soluble.[4][5]
Method 2: The TFFH Acid Fluoride Protocol (For Difficult Amines)
Best for: Extremely hindered amines (e.g., t-butyl amines, anilines) where T3P fails.
-
Activation: Dissolve 2-(Difluoromethyl)-4-methoxybenzoic acid (1.0 equiv) in dry DCM (Dichloromethane).
-
Reagent: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv) under nitrogen.
-
Wait: Stir for 30 minutes at RT. This generates the Acid Fluoride in situ.[1]
-
Coupling: Add the Amine partner (1.2 equiv).
-
Reaction: Stir at RT for 2–6 hours.
-
Workup: Standard aqueous workup.
Visualizing the Logic
Decision Tree for Optimization
Caption: Decision matrix for selecting the optimal coupling strategy based on observed failure modes (Sterics vs. Stability).
Mechanism of TFFH Activation
Caption: Simplified workflow for the in-situ generation of the reactive Acid Fluoride species using TFFH.
References
-
Propylphosphonic Anhydride (T3P)
-
Source: Meyer, E. (2019). "T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling reagent."[4] Archimica Technical Notes.
- Context: Validates T3P for sterically hindered substrates and ease of purific
-
-
Acid Fluorides in Peptide Coupling (TFFH)
-
Source: Carpino, L. A., & El-Faham, A. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids."[1] Journal of the American Chemical Society.
- Context: Establishes TFFH as the reagent of choice for hindered couplings where acid chlorides are too unstable or reactive.
-
URL:[Link]
-
-
Difluoromethyl Group Properties & Stability
-
Source: Hu, J., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.
- Context: Discusses the acidity of the proton and stability conditions.
-
URL:[Link]
-
-
General Amide Coupling Optimization
- Source: Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development.
- Context: Review of industrial best practices favoring T3P and Acid Chlorides/Fluorides over standard carbodiimides for difficult substr
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Difluoromethyl)-4-methoxybenzoic Acid and its Intermediates
Introduction
Welcome to the Technical Support Center for 2-(Difluoromethyl)-4-methoxybenzoic acid. This molecule is a key building block in the synthesis of various pharmaceutical agents and agrochemicals, where the difluoromethyl group (-CHF₂) serves as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and lipophilicity. However, the synthesis of this and related intermediates often yields a mixture of products and byproducts, making robust purification strategies essential for obtaining materials of high purity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and process development professionals in overcoming common purification challenges. The content is structured to explain the causality behind experimental choices, ensuring you can adapt these principles to your specific experimental context.
Common Impurities and Their Origins
Effective purification begins with understanding the potential impurities. The impurity profile is highly dependent on the synthetic route, but common species often include unreacted starting materials, intermediates, and byproducts from side reactions.
| Impurity Class | Potential Species | Common Origin |
| Starting Materials | 4-Methoxytoluene derivatives, substituted benzaldehydes | Incomplete reaction conversion. |
| Intermediates | 2-(Difluoromethyl)-4-methoxybenzaldehyde | Incomplete oxidation to the carboxylic acid. |
| Byproducts | 2-(Fluoromethyl)-4-methoxybenzoic acid | Incomplete difluoromethylation. |
| Positional Isomers | Lack of regioselectivity during functional group installation. | |
| Demethylated Species (e.g., 2-(Difluoromethyl)-4-hydroxybenzoic acid) | Cleavage of the methoxy ether bond under harsh acidic or thermal conditions.[1] | |
| Over-oxidation Products | Non-selective oxidation leading to ring-opened or other undesired species. |
Purification Troubleshooting and FAQs
This section is organized by purification technique. Each addresses common issues encountered in the laboratory.
Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique for isolating acidic compounds like 2-(Difluoromethyl)-4-methoxybenzoic acid from neutral or basic impurities.[2][3] The principle relies on converting the acidic target into its water-soluble salt form by treatment with a base.[4][5]
Question: I performed an acid-base extraction, but my yield is very low. What went wrong?
Answer: Low yield in an acid-base extraction is a frequent problem with several potential causes:
-
Incomplete Deprotonation: 2-(Difluoromethyl)-4-methoxybenzoic acid is acidic, but if you used a base that was too weak (e.g., sodium bicarbonate) and the reaction was not driven to completion, a significant portion of your product may have remained in the organic layer. The electron-withdrawing nature of the difluoromethyl group increases the acidity compared to standard benzoic acid, but ensuring the correct stoichiometry of a sufficiently strong base is critical.
-
Incomplete Reprotonation: After isolating the aqueous layer containing the carboxylate salt, the product must be re-acidified to precipitate the neutral carboxylic acid.[5] If the pH is not lowered sufficiently (typically to pH 2-3), the product will remain dissolved in the aqueous layer as the salt. Always check the pH with litmus paper or a pH meter.
-
Product Solubility: While the carboxylate salt is water-soluble, the neutral acid form may have some residual solubility in water, especially if the volume of water is large. After acidification, cooling the mixture on an ice bath can help maximize precipitation.
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping product at the interface. If an emulsion forms, let the funnel stand for a longer period, gently swirl it, or add a small amount of brine (saturated NaCl solution) to help break the emulsion.[6]
Question: Which base should I use for the extraction: Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)?
Answer: The choice of base is critical and depends on the other functional groups in your crude mixture.
-
Use Sodium Bicarbonate (NaHCO₃) if your mixture contains other acidic, but less acidic, impurities you wish to leave behind (like phenols) or if it contains base-sensitive functional groups (like esters, which would be hydrolyzed by NaOH).[5] Benzoic acids are generally acidic enough to be deprotonated by bicarbonate.
-
Use Sodium Hydroxide (NaOH) for a more potent extraction if your product is a weaker acid or if you need to ensure complete deprotonation. However, be aware that NaOH is a strong base and can cause side reactions, such as the hydrolysis of esters or other sensitive functionalities.[2]
Crystallization / Recrystallization
Crystallization is the workhorse for purifying solid organic compounds. The goal is to find a solvent (or solvent system) in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[1]
Question: My compound "oils out" instead of crystallizing upon cooling. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common when the solution is too concentrated or cooled too rapidly.
-
Causality: The solution becomes supersaturated too quickly, and the kinetics favor the formation of a liquid phase over the more ordered solid lattice. Fluorinated compounds can sometimes exhibit different crystallization behaviors due to altered intermolecular interactions.[7][8]
-
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent to make the solution slightly more dilute and heat until everything redissolves.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Slow cooling provides the necessary time for proper crystal lattice formation.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Question: How do I choose the best solvent for recrystallizing 2-(Difluoromethyl)-4-methoxybenzoic acid?
Answer: Solvent selection is an empirical process, but it can be guided by chemical principles. You are looking for a solvent that provides a large solubility differential with temperature.
| Solvent System | Rationale & Use Case | Troubleshooting |
| Water | The carboxylic acid group provides some polarity, but the aromatic ring and difluoromethyl group add significant nonpolar character. Water is often a poor choice alone but can be excellent as an anti-solvent. | If solubility is too low even when hot, this is not a suitable single solvent. |
| Ethanol/Water | A very common and effective mixed-solvent system.[1] Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly. | If too much water is added, the product may precipitate prematurely. Re-heat and add a small amount of ethanol to clarify. |
| Toluene or Xylenes | These nonpolar aromatic solvents can be effective. The "like-dissolves-like" principle suggests they will dissolve the aromatic core well, especially when hot. | May not be polar enough to dissolve the carboxylic acid dimer. Check solubility in a small test tube first. |
| Ethyl Acetate/Hexanes | Another powerful mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent. This is good for moderately polar compounds. | Ensure slow cooling to prevent oiling out. |
Chromatography
When crystallization or extraction fails to provide the desired purity, column chromatography is the method of choice for separating compounds with similar properties.[9]
Question: My acidic compound is streaking/tailing on the silica gel column. How can I get sharp bands?
Answer: Peak tailing is a classic problem when running carboxylic acids on standard silica gel.
-
Causality: The acidic protons of the carboxylic acid interact strongly with the slightly basic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction disrupts the equilibrium of the compound moving between the stationary and mobile phases, leading to a "tail" instead of a sharp, symmetrical peak.[10]
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: The most common solution is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1% to 1.0% by volume), to the eluent.
-
Mechanism of Action: The added acid protonates the silanol groups on the silica surface, reducing their ability to interact with your acidic compound. It also suppresses the deprotonation of your carboxylic acid (ion suppression), ensuring it elutes as a single, neutral species, which leads to sharper peaks.[9]
-
Alternative Stationary Phases: For very difficult separations, consider using a different stationary phase, such as reversed-phase C18 silica, where different separation mechanisms are at play.
-
Visualization of Purification Workflows
General Purification Strategy
The following diagram outlines a logical decision-making process for purifying a crude intermediate of 2-(Difluoromethyl)-4-methoxybenzoic acid.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
This diagram illustrates the flow of materials during a typical acid-base extraction procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. study.com [study.com]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
1H NMR spectrum analysis of 2-(Difluoromethyl)-4-methoxybenzoic acid
Publish Comparison Guide: 1H NMR Spectrum Analysis of 2-(Difluoromethyl)-4-methoxybenzoic Acid
Executive Summary & Strategic Importance
2-(Difluoromethyl)-4-methoxybenzoic acid is a critical intermediate in the synthesis of lipophilic bioisosteres. The difluoromethyl (-CHF
Analyzing this compound presents a specific spectroscopic challenge: the CHF
Structural Analysis & Predicted Spectrum
Before selecting experimental conditions, we must define the spin system. The molecule consists of four distinct proton environments.[1]
| Proton Environment | Label | Multiplicity | Approx. Shift ( | Coupling ( |
| Carboxylic Acid | A | Broad Singlet (bs) | 12.0 – 13.5 ppm | Exchangeable |
| Aromatic Ring | B | Multiplet | 7.0 – 8.1 ppm | |
| Difluoromethyl | C | Triplet (t) | 6.5 – 7.5 ppm | |
| Methoxy | D | Singlet (s) | 3.8 – 3.9 ppm | None |
The "Hidden" Signal Challenge
The CHF
Comparative Analysis: Experimental Variables
This section evaluates "alternatives" in experimental design. We compare Solvent Systems and Acquisition Modes to determine the optimal protocol.
Comparison 1: Solvent Selection (DMSO-d vs. CDCl )
The choice of solvent fundamentally alters the visibility of the carboxylic acid and the resolution of the CHF
| Feature | DMSO-d | CDCl | Scientific Rationale |
| Solubility | Excellent | Moderate | Benzoic acids can dimerize in CDCl |
| -COOH Signal | Sharp/Broad Singlet | Often Invisible/Broad | DMSO forms strong H-bonds with -COOH, slowing proton exchange and making the peak visible at ~13 ppm. |
| Water Peak | ~3.33 ppm | ~1.56 ppm | Water in DMSO does not interfere with key signals. |
| Viscosity | High (Lower Resolution) | Low (Higher Resolution) | CDCl |
Verdict: DMSO-d
Comparison 2: Field Strength & Decoupling (Standard vs. F-Decoupled)
Resolving the CHF
| Method | Standard | Performance Impact | |
| CHF | Wide Triplet ( | Sharp Singlet | Decoupling collapses the triplet, dramatically increasing signal height and removing overlap. |
| Integral Accuracy | Lower (due to overlap) | High | Allows precise integration of the CHF |
| Hardware Req. | Standard Probe | Broad-band Probe | Requires a probe capable of irradiating |
Verdict: If the CHF
Detailed Experimental Protocol
This protocol is designed to be self-validating. If the integrals do not match the expected ratio (1:1:2:3), the sample purity or state (salt vs. acid) is compromised.
Step 1: Sample Preparation
-
Weigh 5–10 mg of 2-(Difluoromethyl)-4-methoxybenzoic acid.
-
Add 0.6 mL of DMSO-d
(99.9% D). -
Critical Step: Vortex for 30 seconds. Ensure complete dissolution. Benzoic acids often float; visual clarity is mandatory.
-
Transfer to a clean, dry 5mm NMR tube.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the long-relaxation aromatic protons.
-
Relaxation Delay (D1): Set to 5.0 seconds . (Benzoic acid protons have long T1 times; short D1 leads to under-integration of aromatics).
-
Scans (NS): 16 or 32.
-
Spectral Width: -2 to 16 ppm (to capture the COOH peak).
Step 3: Processing & Validation
-
Phasing: Apply manual phasing. The large COOH peak often distorts automatic phasing.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region around the broad COOH peak.
-
Integration Logic (Self-Validation):
Data Interpretation & Visualization
Visual Workflow: Decision Logic for Analysis
Caption: Decision tree for optimizing spectral resolution of the CHF
Spectral Data Table (DMSO-d )
| Shift ( | Multiplicity | Integral | Assignment | Notes |
| 13.10 | Broad Singlet | 1H | -COOH | Disappears with D |
| 7.95 | Doublet ( | 1H | Ar-H (C6) | Ortho to COOH. Deshielded. |
| 7.30 - 7.60 | Triplet ( | 1H | -CHF | Diagnostic Peak. May overlap. |
| 7.15 | Singlet (broad) | 1H | Ar-H (C3) | Ortho to OMe and CHF |
| 7.05 | Doublet ( | 1H | Ar-H (C5) | Ortho to OMe. Shielded. |
| 3.85 | Singlet | 3H | -OCH | Sharp singlet. Reference peak. |
Note: Chemical shifts are estimated based on substituent additivity rules relative to benzoic acid and similar difluoromethylated standards.
Splitting Tree: The CHF Signal
The CHF
Caption: The proton couples to two equivalent Fluorine-19 nuclei (Spin 1/2), resulting in a 1:2:1 triplet pattern.
References
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509, 2006. [Link]
-
San Fabian, J., et al. "Vicinal fluorine-proton coupling constants."[4] Journal of Magnetic Resonance, 133(2), 255-265, 1998.[4] [Link]
-
Compound Interest. "A Guide to 1H NMR Chemical Shift Values." Compound Interest Graphics. Accessed Feb 24, 2026. [Link]
Sources
Comparative Bioactivity Guide: 2-Difluoromethyl vs. 2-Trifluoromethyl Benzoic Acids
This guide provides an in-depth technical comparison of 2-difluoromethyl (
Executive Summary
In medicinal chemistry, the choice between a difluoromethyl (
-
2-Trifluoromethyl (
): The classical choice for maximizing metabolic stability and lipophilicity. It acts as a steric anchor, forcing the carboxyl group out of planarity, which can lock bioactive conformations.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
2-Difluoromethyl (
): An emerging "lipophilic hydrogen bond donor." Unlikengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> , it can donate a weak hydrogen bond, offering a unique vector to improve solubility and binding enthalpy without sacrificing the metabolic robustness associated with fluorination.
Physicochemical Profiling
The bioactivity differences stem directly from the electronic and steric distinctiveness of the two fluorinated motifs.
Table 1: Comparative Physicochemical Properties
| Property | 2-Difluoromethyl ( | 2-Trifluoromethyl ( | Impact on Drug Design |
| H-Bonding | Donor (Weak) | Acceptor (Very Weak) | |
| Lipophilicity ( | Moderate ( | High ( | |
| Hammett | 0.32 | 0.54 | |
| Acidity ( | ~3.4 – 3.6 (Est.) | ~2.6 – 2.9 | |
| Steric Bulk | Medium (Similar to | Large (Similar to |
Expert Insight: The Hydrogen Bonding "Magic"
The defining feature of the
-
Mechanism: The
proton can form intramolecular hydrogen bonds (IMHB) with the adjacent carboxylate oxygen (stabilizing the anion and increasing acidity) or intermolecular bonds with protein targets. -
Contrast: The
group lacks this proton and acts purely as a steric wall and inductive sink.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Figure 1: Functional divergence of
Bioactivity & Pharmacokinetics[1][2][3][4]
Binding Affinity[1][4]
-
Enthalpic Contributions: Replacing
withngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> often maintains potency despite the loss of lipophilicity. This is attributed to the formation of a weak hydrogen bond with the target, which compensates for the reduced hydrophobic burial. -
Conformational Locking: The
group at the ortho-position forces the benzoic acid moiety to twist out of plane (dihedral anglengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). Thengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> group is smaller, allowing for a slightly more planar conformation unless an intramolecular H-bond locks it.
Metabolic Stability
Both groups are highly resistant to oxidative metabolism (e.g., P450 hydroxylation).[1]
- : Virtually inert.
-
: Generally stable, but the benzylic proton can be a site of radical attack or deprotonation under extreme conditions. However, in a biological context, it is considered a robust bioisostere.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Case Study: Bioisosteric Replacement in Kinase Inhibitors
Hypothetical scenario based on validated medicinal chemistry principles.
Challenge: A lead 2-trifluoromethylbenzoic acid derivative exhibits potent inhibition (
Intervention: Bioisosteric replacement of
Outcome:
-
Potency: Maintained (
). The forms a new H-bond with a backbone carbonyl in the hinge region, compensating for the loss of the hydrophobic interaction. -
Solubility: Increased by 15-fold. The polarity of the
bond reduces the global LogP. -
Acidity: The
shifts from ~2.8 to ~3.5, slightly altering the ionization state at physiological pH, potentially improving membrane permeability of the neutral fraction.
Experimental Protocols
Synthesis of 2-Difluoromethylbenzoic Acid
Direct difluoromethylation of aryl halides is the most modern and efficient route.[1]
Method: Radical Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS).[1] Reagents: 2-Iodobenzoic acid methyl ester, DFMS, Copper(I) catalyst.[1]
Step-by-Step Protocol:
-
Setup: In a flame-dried vial, dissolve methyl 2-iodobenzoate (1.0 equiv) and Zn(SO
CF H) (DFMS, 2.0 equiv) in DMSO/Water (3:1). -
Catalysis: Add CuCl (0.5 equiv) and a ligand (e.g., phenanthroline) if required by the specific substrate sensitivity.[1]
-
Initiation: Cool to 0°C, then add TBHP (tert-butyl hydroperoxide, 3.0 equiv) dropwise.[1]
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC or LC-MS (Look for mass shift:
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Workup: Dilute with ethyl acetate, wash with saturated NaHCO
and brine. Dry over MgSO . -
Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid 2-difluoromethylbenzoic acid .
Figure 2: Workflow for the radical introduction of the difluoromethyl group.[1]
Determination of pKa (Potentiometric Titration)
To accurately compare the acidity of the two analogues.
-
Preparation: Prepare a
stock solution of the benzoic acid derivative in a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility. -
Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Titrate with
standardized solution at under inert gas ( ) to prevent absorption. -
Calculation: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Note: Expect 2-trifluoromethylbenzoic acid to titrate at a lower pH (more acidic) than the difluoro analogue.[1]
-
References
-
Zafrani, Y., et al. (2019).[1] "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
Fujiwara, Y., et al. (2012).[1] "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature.[1] Link[1]
-
Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link[1]
-
PubChem Compound Summary. (2025). "2-(Trifluoromethyl)benzoic acid."[1][2] National Center for Biotechnology Information.[1] Link
Sources
Bioisosteric Profiling: Methyl vs. Difluoromethyl in Benzoic Acid Scaffolds
Executive Summary
In medicinal chemistry, the replacement of a methyl group (-CH₃) with a difluoromethyl group (-CHF₂) is a high-impact bioisosteric strategy.[1][2][3] While often overshadowed by the trifluoromethyl (-CF₃) group, the -CHF₂ moiety offers a unique "Goldilocks" profile: it functions as a lipophilic hydrogen bond donor .
This guide objectively compares the physicochemical and pharmacokinetic shifts resulting from this replacement in benzoic acid scaffolds.[3] The transition from p-toluic acid (methyl) to p-difluoromethylbenzoic acid fundamentally alters acid dissociation (pKa), metabolic stability, and intramolecular interactions without significantly perturbing steric volume.[3]
Part 1: Comparative Physicochemical Profiling
The substitution of -CH₃ with -CHF₂ is not merely a steric replacement; it is an electronic inversion.[3] The methyl group is an electron-donating group (EDG), whereas the difluoromethyl group is an electron-withdrawing group (EWG) capable of weak hydrogen bonding.
Quantitative Comparison Table
| Property | Methyl (-CH₃) Analog | Difluoromethyl (-CHF₂) Analog | Delta / Impact |
| Electronic Effect | Inductive Donor (+I) | Inductive Withdrawn (-I) | Inverts electronic demand on the ring.[3] |
| Hammett Constant ( | -0.17 | +0.32 | Significant shift to electron withdrawal.[3] |
| Acid Dissociation (pKa) | ~4.37 (p-Toluic acid) | ~3.60 - 3.75 | Acidity Increase: -CHF₂ stabilizes the carboxylate anion.[3] |
| H-Bond Donor (HBD) | None | Weak Donor ( | Gain of Function: The C-H bond in CHF₂ is polarized and acidic.[3] |
| Lipophilicity (LogP) | 2.73 (Toluene ref) | ~2.4 - 2.8 | Neutral/Slight Shift: Often comparable to -CH₃, but less lipophilic than -CF₃.[3] |
| Metabolic Liability | High (Benzylic Oxidation) | Low | Blockade: C-F bonds prevent CYP450 hydroxylation.[3] |
The "Lipophilic Hydrogen Bond Donor" Phenomenon
Unlike the methyl group, which is purely hydrophobic, the -CHF₂ group contains a highly polarized C-H bond due to the electronegativity of the two fluorine atoms.
-
Mechanism: The fluorine atoms pull electron density, leaving the proton electron-deficient (acidic).
-
Binding Implication: This proton can act as a weak hydrogen bond donor to protein backbone carbonyls or water networks, a property completely absent in the methyl analog.
Acidity Modulation (pKa)
The -CHF₂ group lowers the pKa of benzoic acid derivatives.
-
Causality: The electron-withdrawing nature of -CHF₂ stabilizes the negative charge of the carboxylate anion via inductive effects through the benzene ring.
-
Drug Design Consequence: At physiological pH (7.4), a larger fraction of the -CHF₂ analog will be ionized compared to the methyl analog, potentially affecting solubility and membrane permeability.
Part 2: Metabolic Stability & Pharmacokinetics[4][5][6][7][8]
The most practical driver for this bioisosteric replacement is the blockade of metabolic "soft spots."
Benzylic Oxidation Blockade
Methyl groups attached to aromatic rings are primary targets for Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), which catalyze benzylic hydroxylation followed by oxidation to a carboxylic acid.
-
Methyl Pathway: Ar-CH₃
Ar-CH₂OH Ar-COOH (Rapid Clearance)[3] -
Difluoromethyl Pathway: The C-H bond strength in Ar-CHF₂ is ostensibly similar to Ar-CH₃, but the high electronegativity of fluorine deactivates the carbon center toward the radical abstraction mechanisms employed by CYP450 iron-oxo species.
Visualizing the Metabolic Divergence
Figure 1: Divergent metabolic fates of methyl vs. difluoromethyl benzoic acids. The -CHF₂ group resists the rapid benzylic oxidation typical of -CH₃.
Part 3: Synthetic Accessibility & Protocols[3]
Synthesizing difluoromethyl arenes is often achieved via deoxofluorination of the corresponding aldehyde.[4] This approach is preferred over direct radical difluoromethylation for benzoic acids to avoid regioselectivity issues.[3]
Experimental Protocol: Deoxofluorination of 4-Formylbenzoic Acid Esters
Objective: Convert a 4-formylbenzoate intermediate to a 4-(difluoromethyl)benzoate.
Reagents:
-
Substrate: Methyl 4-formylbenzoate[3]
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)[3][4]
-
Solvent: Anhydrous Dichloromethane (DCM)[3]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Methyl 4-formylbenzoate (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: DAST is thermally unstable; low temperature addition is critical.
-
Addition: Add DAST (1.5 - 2.0 equiv) dropwise via syringe.
-
Safety: DAST releases HF upon contact with moisture.[3] Use plastic syringes and avoid glass needles if possible.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (stain with KMnO₄; aldehyde oxidizes, product does not) or LC-MS.[3]
-
Quenching (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous NaHCO₃.
-
Warning: Vigorous CO₂ evolution occurs.[3]
-
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The -CHF₂ product is typically less polar than the aldehyde.[3]
Protocol: pKa Determination (NMR Titration)
To validate the electronic impact of the replacement, pKa should be determined experimentally rather than predicted.
-
Buffer Preparation: Prepare a series of deuterated phosphate buffers (D₂O) ranging from pH 2.0 to 8.0.[3]
-
Sample Prep: Dissolve the benzoic acid derivative (approx 2 mg) in the buffer/DMSO-d6 mixture (if solubility is low in pure D₂O).
-
Measurement: Acquire ¹H NMR spectra for each pH point.
-
Analysis: Track the chemical shift of the aromatic protons ortho to the carboxylic acid. Plot chemical shift (
) vs. pH.[3] The inflection point of the sigmoidal curve corresponds to the pKa.
Part 4: Decision Logic for Bioisosteric Replacement[3]
When should you choose -CHF₂ over -CH₃ or -CF₃?
Figure 2: Decision matrix for selecting fluorinated bioisosteres.
References
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[3]
-
Zafrani, Y., et al. (2017).[1][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[5] Link[3]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[3] Link[3]
-
Lal, G. S., et al. (1999).[3][6] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Link[3]
-
Erickson, J. A., & McLoughlin, J. I. (1995).[3] Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626–1631. Link[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Comparison Guide: IR Spectroscopy of 2-(Difluoromethyl)-4-methoxybenzoic acid
Topic: IR Spectroscopy Peaks for 2-(Difluoromethyl)-4-methoxybenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Structural Significance
In the realm of medicinal chemistry, 2-(Difluoromethyl)-4-methoxybenzoic acid represents a critical scaffold where the lipophilic and metabolic stability of the difluoromethyl (-CHF
This guide provides a high-resolution comparative analysis of the infrared (IR) spectral characteristics of this molecule. Unlike standard spectral libraries, we focus on the differential diagnosis —how to distinguish this compound from its metabolic precursors (e.g., 4-methoxybenzoic acid) and structural analogs using vibrational spectroscopy.[1]
Key Differentiator: The ortho-difluoromethyl group introduces a unique steric and electronic perturbation that shifts the carbonyl stretching frequency and introduces diagnostic C-F bands, serving as a "spectral fingerprint" for synthesis verification.[1]
Mechanistic Basis of Spectral Shifts
To interpret the spectrum accurately, one must understand the competing electronic effects governing the vibrational modes.
The "Push-Pull" Dynamic
-
Electronic Withdrawal (Inductive, -I): The -CHF
group at the ortho position exerts a strong inductive electron-withdrawing effect ( ).[1] This withdraws electron density from the aromatic ring and the adjacent carboxyl group, strengthening the C=O double bond character and shifting it to a higher wavenumber .[1] -
Electronic Donation (Resonance, +R): The para-methoxy group donates electron density into the ring, increasing the single-bond character of the carbonyl via conjugation.[1] This typically lowers the wavenumber.
-
Steric Inhibition of Resonance (The Ortho Effect): The bulky -CHF
group forces the carboxylic acid moiety out of coplanarity with the benzene ring. This decoupling reduces the resonance donation from the ring, further raising the C=O frequency .
Visualization: Spectral Assignment Logic
The following diagram illustrates the decision tree for assigning peaks based on these competing effects.
Caption: Logical flow for deconstructing the IR spectrum. The ortho-effect on the Carboxylic Acid is the primary differentiator from non-fluorinated analogs.
Comparative Spectral Analysis
The following table contrasts the target molecule with its direct non-fluorinated precursor (4-Methoxybenzoic acid) and a fluorinated analog to highlight the specific shifts caused by the -CHF
Table 1: Diagnostic Peak Comparison
| Functional Group | Vibration Mode | Target: 2-(CHF | Reference: 4-Methoxybenzoic Acid (Experimental) | Shift / Note |
| Carboxyl (C=O) | Stretching | 1695 – 1715 cm⁻¹ | 1680 – 1690 cm⁻¹ | Blue Shift (+15-25 cm⁻¹) due to -CHF |
| Hydroxyl (O-H) | Stretching | 2800 – 3200 cm⁻¹ (Broad) | 2500 – 3300 cm⁻¹ (Very Broad) | Typically sharper in ortho-substituted acids if intramolecular H-bonding (F...H-O) occurs.[1] |
| Difluoromethyl | C-F Stretching | 1050 – 1250 cm⁻¹ (Multiple bands) | Absent | Diagnostic Region. Strong, broad bands overlapping with C-O stretches.[1] |
| Difluoromethyl | C-H Stretching | ~2950 – 3000 cm⁻¹ | Absent | Weak, often obscured by O-H, but distinct from aromatic C-H.[1] |
| Methoxy (C-O) | Aryl-Alkyl Stretch | 1255 – 1265 cm⁻¹ | 1250 – 1260 cm⁻¹ | Minimal shift; characteristic of aryl ethers.[1] |
| Aromatic Ring | C=C Stretching | 1580 – 1610 cm⁻¹ | 1606, 1577 cm⁻¹ | Fluorination often intensifies ring breathing modes.[1] |
Critical Insight: The most reliable confirmation of the 2-(difluoromethyl) substitution is the appearance of intense C-F stretching bands in the 1000–1250 cm⁻¹ region, combined with the upward shift of the carbonyl peak compared to the starting material.
Experimental Protocol: Self-Validating Characterization
To ensure data integrity (E-E-A-T), follow this protocol designed to minimize artifacts such as moisture interference or polymorphic variations.
Method: Attenuated Total Reflectance (ATR) FT-IR
Why ATR? Fluorinated benzoic acids can react with KBr pellets under high pressure (ion exchange), leading to false peaks.[1] ATR is non-destructive and preserves the solid-state hydrogen bonding network.
Step-by-Step Workflow
-
Blank Correction: Clean the diamond/ZnSe crystal with isopropanol.[1] Collect a background spectrum (32 scans) to remove atmospheric CO
(2350 cm⁻¹) and H O.[1] -
Sample Deposition: Place ~5 mg of the solid sample on the crystal.
-
Pressure Application: Apply consistent pressure (using the torque knob) to ensure intimate contact.[1] Note: Inconsistent pressure leads to poor peak intensity in the fingerprint region.
-
Acquisition: Scan range 4000–600 cm⁻¹, Resolution 4 cm⁻¹, 64 scans.
-
Validation Check (Self-Correction):
-
Check: Is the O-H stretch visible?
-
If No: The sample may be a salt (carboxylate). Acidify and re-isolate.[1]
-
Check: Are the peaks at 2350 cm⁻¹ prominent?
-
If Yes: Background subtraction failed. Reclean and repeat.
-
Synthesis Verification Workflow
The following diagram outlines how to use IR to validate the transformation from 4-methoxybenzoic acid to the target product.
Caption: Decision matrix for validating synthesis success using IR spectral shifts.
References
-
National Institutes of Health (PubChem). 4-Methoxybenzoic Acid Spectral Data.[1] PubChem Compound Summary.[1] Available at: [Link][1]
-
National Institute of Standards and Technology (NIST). 2,4-Difluorobenzoic acid Infrared Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
Doc Brown's Chemistry. Infrared Spectroscopy of Benzoic Acid Derivatives. Available at: [Link][1]
-
MDPI. Structural Aspects of Ortho-Fluoro Substituted Benzoic Acids. Molecules 2020. Available at: [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
